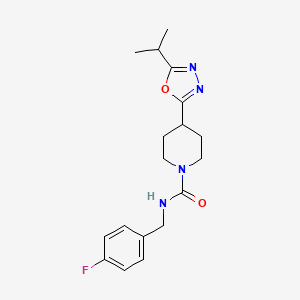

![molecular formula C14H13N3O2S B2776632 Furan-2-yl-[2-(pyridin-3-ylmethylsulfanyl)-4,5-dihydroimidazol-1-yl]methanone CAS No. 851807-89-1](/img/structure/B2776632.png)

Furan-2-yl-[2-(pyridin-3-ylmethylsulfanyl)-4,5-dihydroimidazol-1-yl]methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“Furan-2-yl-[2-(pyridin-3-ylmethylsulfanyl)-4,5-dihydroimidazol-1-yl]methanone” is a complex organic compound. It’s a derivative of pyrrolidine and has a furan ring attached to it. Polysubstituted furans are among the most important heterocyclic compounds with widespread occurrence in nature .

Synthesis Analysis

The synthesis of polysubstituted furans has been reported via a catalyst-free, one-pot synthesis . A series of 4-(4-aryl)-5-(cyclohexylamino)-2-(pyridin-2-yl)furan-3-ylmethanones was synthesized via a multicomponent reaction of 1,3-di(pyridin-2-yl)propane-1,3-dione, aryl aldehydes, and cyclohexyl isocyanide .Molecular Structure Analysis

The molecular structure of this compound is complex, involving a furan ring and a pyridine ring. The 1H NMR spectrum of a similar compound showed three signals for protons of the furan ring and three signals for protons of the pyridine ring .Chemical Reactions Analysis

The compound was subjected to electrophilic substitution reactions such as nitration, bromination, hydroxymethylation, formylation, and acylation . The alkylation of the title compound with methyl iodide led to the formation of a quaternization product at the pyridine nitrogen atom .Applications De Recherche Scientifique

Microwave-Assisted Synthesis and Biological Evaluation

A novel series of derivatives, including compounds similar to the one , have been synthesized using both conventional and microwave irradiation methods, demonstrating the effectiveness of microwave irradiation in yielding higher, environmentally friendly, and time-efficient results. These compounds were evaluated for their in vivo anti-inflammatory and in vitro antibacterial activities, with some showing promising results. Additionally, molecular docking studies suggested their potential as molecular templates for anti-inflammatory activities (Ravula et al., 2016).

Catalytic Reactions and Material Synthesis

The study of furan and its derivatives has been extensive, focusing on their potential in catalytic reactions and material synthesis. For instance, furan derivatives have been explored for their role in the synthesis of polysubstituted furans via novel and efficient heterocyclization approaches (Damavandi et al., 2012). Such studies contribute to the broader understanding of furan chemistry and its application in creating complex molecular architectures.

Anticancer and Antibacterial Properties

Research on furan derivatives has also revealed their potential anticancer and antibacterial properties. Certain compounds have been synthesized and characterized, showing potent anticancer, antibacterial, antifungal, anti-inflammatory, and immunological modulator properties (Bonilla-Castañeda et al., 2022). These findings underscore the significance of furan derivatives in medicinal chemistry and drug design.

Enzyme-Catalyzed Oxidations

Furan derivatives have been identified as key intermediates in enzyme-catalyzed oxidations, offering a sustainable pathway for producing biobased chemicals. For example, the conversion of 5-hydroxymethylfurfural to furan-2,5-dicarboxylic acid via enzyme catalysis highlights the potential of furan derivatives in green chemistry and the production of renewable materials (Dijkman et al., 2014).

In Vitro Protein Tyrosine Kinase Inhibitory Activity

The synthesis and evaluation of novel furan-2-yl(phenyl)methanone derivatives for their in vitro protein tyrosine kinase inhibitory activity reveal the therapeutic potential of these compounds. Some derivatives exhibited promising activity, comparable or superior to known inhibitors, highlighting their relevance in drug discovery and development (Zheng et al., 2011).

Orientations Futures

The future research directions could include exploring the biological and pharmacological activities of this compound. Polysubstituted furans have been widely used as important reaction intermediates in the total synthesis and synthetic industry . Therefore, further studies could focus on the development of synthetic methods which allow rapid, efficient, and selective access to the furan motif .

Mécanisme D'action

Target of Action

Furan derivatives have been recognized for their remarkable therapeutic efficacy, inspiring medicinal chemists to create numerous innovative antibacterial agents Furan-containing compounds are known to exhibit a wide range of advantageous biological and pharmacological characteristics .

Mode of Action

It’s known that an acidic nh group on the thiazolidinedione moiety and a hydroxy group on the furan-2-yl-phenyl part of similar molecules play crucial roles in binding to their targets .

Biochemical Pathways

Furan-containing compounds are known to interact with various biochemical pathways due to their wide range of biological and pharmacological properties .

Result of Action

Furan-containing compounds are known to exhibit a wide range of advantageous biological and pharmacological characteristics .

Propriétés

IUPAC Name |

furan-2-yl-[2-(pyridin-3-ylmethylsulfanyl)-4,5-dihydroimidazol-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3O2S/c18-13(12-4-2-8-19-12)17-7-6-16-14(17)20-10-11-3-1-5-15-9-11/h1-5,8-9H,6-7,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXWFNLSKSDEYGJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=N1)SCC2=CN=CC=C2)C(=O)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

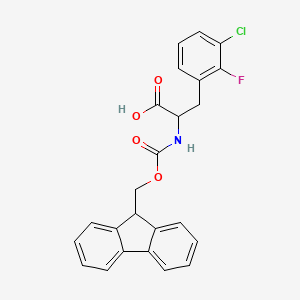

![3-(3-methylbutyl)-4-oxo-2-[(2-oxo-2-phenylethyl)thio]-N-(tetrahydrofuran-2-ylmethyl)-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2776549.png)

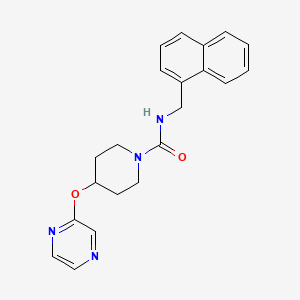

![2-((2-(3,5-dimethylphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2776551.png)

![N-(3-(Tert-butyl)-1-methyl-4-oxoindeno[2,3-D]pyrazol-6-YL)-2-indol-3-YL-2-oxoethanamide](/img/structure/B2776554.png)

![N-(4-methoxyphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2776555.png)

![(3-Cyclopropyl-1-bicyclo[1.1.1]pentanyl)hydrazine](/img/structure/B2776556.png)

![2-Amino-4-(4-ethoxyphenyl)-6-(3-methoxybenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2776557.png)

![2-(8-methoxy-6-methyl-10-oxo-3,4,5,10-tetrahydrobenzo[b][1,6]naphthyridin-2(1H)-yl)-N-(3-methoxyphenyl)acetamide](/img/structure/B2776562.png)

![{2-Amino-1-[4-(methylethyl)phenyl]ethyl}diethylamine](/img/structure/B2776564.png)

![(E)-4-(Dimethylamino)-N-methyl-N-[(2-pyrazol-1-yl-1,3-thiazol-5-yl)methyl]but-2-enamide](/img/structure/B2776567.png)

![3-bromo-N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B2776570.png)